1,1'-Biphenyl, 4,4''-(1,2-ethynediyl)bis-
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Description
1,1’-Biphenyl, 4,4’'-(1,2-ethynediyl)bis- , also known by its chemical formula C16H8F6 , is a compound with intriguing properties. It consists of two biphenyl units connected by an ethynediyl (C≡C) bridge. The presence of trifluoromethyl (CF3) groups further enhances its uniqueness. This compound has applications in various fields due to its structural features and reactivity.
Synthesis Analysis
The synthesis of 1,1’-Biphenyl, 4,4’'-(1,2-ethynediyl)bis- involves intricate steps. Researchers have explored different methods, including transition-metal-catalyzed cross-coupling reactions, Sonogashira coupling, and oxidative coupling of aryl halides. These synthetic routes allow access to this compound with high purity and yield.
Molecular Structure Analysis
The molecular structure of 1,1’-Biphenyl, 4,4’'-(1,2-ethynediyl)bis- reveals its planar biphenyl backbone, connected by a central ethynediyl linker. The trifluoromethyl groups contribute to its hydrophobicity and electronic properties. The arrangement of atoms and bonds influences its reactivity and stability.
Chemical Reactions Analysis
This compound participates in various chemical reactions:
- Cross-Coupling Reactions : It can undergo Suzuki, Heck, or Stille reactions to form new C-C bonds.
- Arylation Reactions : The ethynediyl bridge allows for arylation at both biphenyl moieties.
- Fluorination Reactions : The trifluoromethyl groups make it amenable to fluorination chemistry.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 95°C.
- Solubility : Insoluble in water but soluble in organic solvents.
- Density : Moderately dense due to the trifluoromethyl groups.
- UV-Vis Absorption : Exhibits absorption in the UV region due to its conjugated system.
Safety And Hazards
- Flammability : It is combustible; handle with care.
- Toxicity : Limited toxicity data available; follow safety protocols.
- Handling : Use appropriate protective gear (gloves, goggles) during handling.
Future Directions
Researchers should explore:
- Functionalization : Modify the trifluoromethyl groups for tailored properties.
- Applications : Investigate its use in OLEDs, sensors, or drug design.
properties
IUPAC Name |
1-phenyl-4-[2-(4-phenylphenyl)ethynyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18/c1-3-7-23(8-4-1)25-17-13-21(14-18-25)11-12-22-15-19-26(20-16-22)24-9-5-2-6-10-24/h1-10,13-20H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWCDEUPFKTZSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452336 |
Source
|
Record name | 1,1'-Biphenyl, 4,4''-(1,2-ethynediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Di([1,1'-biphenyl]-4-yl)ethyne | |
CAS RN |
21326-80-7 |
Source
|
Record name | 1,1'-Biphenyl, 4,4''-(1,2-ethynediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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